3-(Chloromethyl)phenyl 2-methylpropanoate

Description

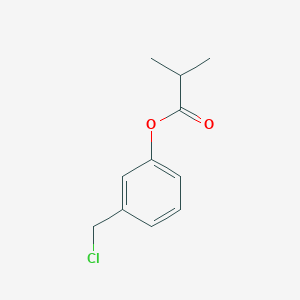

3-(Chloromethyl)phenyl 2-methylpropanoate is an ester derivative featuring a chloromethyl (–CH₂Cl) group at the 3-position of a phenyl ring and a 2-methylpropanoate ester moiety. This compound’s structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloromethyl group enhances reactivity for nucleophilic substitution, while the ester group provides stability and modulates solubility.

Properties

CAS No. |

1260763-91-4 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

[3-(chloromethyl)phenyl] 2-methylpropanoate |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3 |

InChI Key |

GNWCGSCZDXVNIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC(=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenyl 2-methylpropanoate typically involves the esterification of 3-(Chloromethyl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

Substitution: Products include amines, thiols, or other substituted derivatives.

Oxidation: Products include quinones or other oxidized phenyl derivatives.

Reduction: Products include alcohols or other reduced ester derivatives.

Scientific Research Applications

3-(Chloromethyl)phenyl 2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)phenyl 2-methylpropanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-(Chloromethyl)phenyl 2-methylpropanoate and related compounds:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₁H₁₃ClO₂ | 212.67 (calc.) | 3-(CH₂Cl)phenyl, 2-methylpropanoate ester |

| Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate | 259132-21-3 | C₁₀H₈Cl₃O₂ | 283.53 | Dichlorophenyl, chloroester substituent |

| Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate | 886366-08-1 | C₁₄H₁₉ClN₂O₂ | 282.77 | 3-Chlorophenylmethyl, methylamino group |

| Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate | 133373-32-7 | C₁₀H₁₁ClO₃ | 214.65 | 2-Chlorophenyl, hydroxyl group on ester |

| Methyl 2-(3-chlorophenyl)-2-methylpropanoate | 101233-58-3 | C₁₁H₁₃ClO₂ | 212.67 | 3-Chlorophenyl, methyl branch on ester |

Key Observations :

- Chlorine Substitution Patterns : The target compound’s chloromethyl group (3-position) contrasts with dichlorophenyl () or simple chloro substituents (), affecting electronic and steric properties.

- Ester Modifications: The hydroxyl group in Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate () increases polarity and susceptibility to hydrolysis compared to the methyl-substituted ester in the target compound.

- Amino vs.

Biological Activity

3-(Chloromethyl)phenyl 2-methylpropanoate is a chemical compound with significant potential in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its structure features a chloromethyl group and an ester functional group, which contribute to its reactivity and possible biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing comparative data.

- Molecular Formula : C_{12}H_{13}ClO_2

- Molecular Weight : Approximately 212.67 g/mol

The compound is characterized by a phenyl ring substituted with a chloromethyl group at the meta position, along with a 2-methylpropanoate moiety. This structural arrangement is significant for its reactivity in organic synthesis processes.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. The following sections summarize potential activities inferred from related compounds.

Potential Biological Activities

- Anticancer Activity : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are involved in cancer progression. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promise as potent HDAC inhibitors (HDACIs) .

- Antimicrobial Properties : Compounds with chloromethyl groups are often explored for their antimicrobial properties. Their ability to disrupt cellular membranes or interfere with metabolic pathways makes them candidates for further investigation in this area.

- Reactivity in Organic Synthesis : The chloromethyl group enhances electrophilicity, making the compound useful in various synthetic applications, including the formation of more complex organic molecules .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chloromethyl group at meta position | Versatile in organic synthesis |

| Methyl 2-(4-chloromethylphenyl)propanoate | Chloromethyl group at para position | Different reactivity patterns |

| Methyl 2-(3-chloroethylphenyl)propanoate | Ethyl substitution instead of methyl | Varying steric effects influencing reactivity |

| Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate | Methoxy group addition | Potential application as a pesticide intermediate |

This table illustrates the diversity among similar compounds and highlights how structural variations can influence biological activity.

Case Studies and Research Findings

- HDAC Inhibition : A study synthesized derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating that modifications could yield compounds with significant HDAC inhibition potential . Such findings suggest that similar modifications to this compound may yield biologically active derivatives.

- Synthetic Pathways : Research indicates that the synthesis of structurally related compounds involves various methods such as DCC coupling and hydrazinolysis, which could be adapted for synthesizing derivatives of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.